2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
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Overview
Description
2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiadiazolidine derivatives
Substitution: Substituted thiadiazolidines
Scientific Research Applications
2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of proteases, enzymes that play a crucial role in the breakdown of proteins, thereby exhibiting anti-inflammatory or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: A structurally related compound with similar chemical properties but different biological activities.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: Variants with different substituents on the nitrogen atoms, leading to diverse chemical and biological properties.
Uniqueness
2-Cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and therapeutic agents .
Properties
CAS No. |
85694-53-7 |
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Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)8-5-6-9(12)7-3-1-2-4-7/h7-8H,1-6H2 |
InChI Key |
HXJVJYVRQDLZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCNS2(=O)=O |
Origin of Product |
United States |
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